molecular formula C9H9N3S B14418976 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 86492-12-8

2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine

Cat. No.: B14418976
CAS No.: 86492-12-8
M. Wt: 191.26 g/mol
InChI Key: GWDJWCPKEBVEQG-UHFFFAOYSA-N
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Description

2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-chloromethylpyridine with 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified imidazole or pyridine derivatives.

    Substitution: Various substituted pyridine or imidazole derivatives.

Scientific Research Applications

2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is often due to the interaction of the imidazole ring with metal ions or other key residues in the enzyme.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the sulfanyl group.

    2-(1H-Benzimidazol-2-yl)pyridine: Contains a benzimidazole ring instead of an imidazole ring.

    2-(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: Similar sulfanyl group but different core structure.

Uniqueness

2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both imidazole and pyridine rings connected via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

86492-12-8

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

2-(1H-imidazol-2-ylsulfanylmethyl)pyridine

InChI

InChI=1S/C9H9N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-6H,7H2,(H,11,12)

InChI Key

GWDJWCPKEBVEQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=CN2

Origin of Product

United States

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